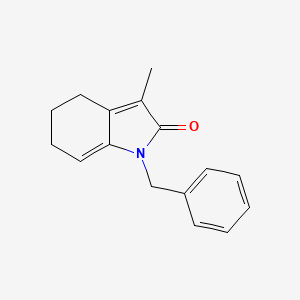
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . Another method includes the multicomponent reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . This reaction typically occurs under microwave irradiation, leading to the functionalization of the indole ring system.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as solvent choice, reagent addition sequence, and temperature control. The use of microwave irradiation in multicomponent reactions has been highlighted for its efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of oxindoles.
Reduction: Various tetrahydroindole derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . Its effects are mediated through pathways involving enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methylindole: Shares a similar structure but lacks the tetrahydro-2H-indol-2-one moiety.
1-Benzyl-2,3-dimethylindole: Another related compound with different substitution patterns on the indole ring.
Uniqueness: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-indol-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
15174-76-2 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-benzyl-3-methyl-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C16H17NO/c1-12-14-9-5-6-10-15(14)17(16(12)18)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11H2,1H3 |
Clé InChI |
SFZORKUAWRFCQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC=C2N(C1=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
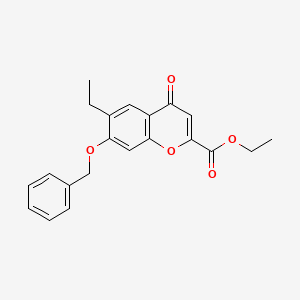

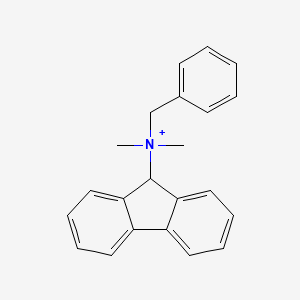
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
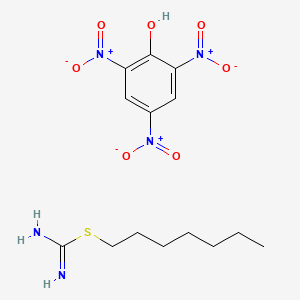
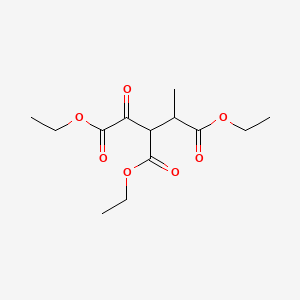
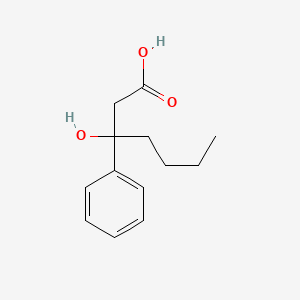
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
